Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)-
CAS No.: 110351-93-4
Cat. No.: VC13361178
Molecular Formula: C15H17NO6
Molecular Weight: 307.30 g/mol
* For research use only. Not for human or veterinary use.
![Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- - 110351-93-4](/images/structure/VC13361178.png)
Specification
CAS No. | 110351-93-4 |
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Molecular Formula | C15H17NO6 |
Molecular Weight | 307.30 g/mol |
IUPAC Name | (4'S)-4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione |
Standard InChI | InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m0/s1 |
Standard InChI Key | GHFZMAJAVDXFDR-AWEZNQCLSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O |
Introduction
Nomenclature and Structural Features
The systematic name Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- reflects its complex polycyclic system. Key structural components include:
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Spirocyclic Core: A 1,3-dioxolane ring fused to a pyrano-indolizine system at the 2 and 6' positions, creating a rigid three-dimensional framework .
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Functional Groups: A hydroxyl group at the 4'-position, an ethyl substituent, and two ketone moieties at the 3' and 10' positions .
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Stereochemistry: The (4'S) configuration denotes the absolute stereochemistry of the hydroxyl-bearing carbon, critical for biological activity .
The molecular formula is C₁₃H₁₃NO₅ (non-deuterated form) or C₁₅H₁₂D₅NO₆ (deuterated analog), with a molecular weight of 263.25 g/mol and 312.33 g/mol, respectively .
Synthesis and Chemical Properties
Synthetic Pathways
The synthesis of this compound involves a multi-step process starting from camptothecin precursors. A representative method includes:
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Acid-Catalyzed Cyclization: Treatment of a precursor (Formula 4) with 2M sulfuric acid in dichloromethane at room temperature for 2 hours induces cyclization, forming the spirocyclic lactone .
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Workup and Purification: The organic layer is separated, washed with brine, dried, and concentrated. Recrystallization from isopropanol yields the pure (4'S)-enantiomer with a melting point of 172–174°C and a specific optical rotation of [α]D¹⁵ +115.6° (c = 0.5, chloroform) .
Chemical Reactivity
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Lactone Stability: The dioxolane ring exhibits stability under acidic conditions but may undergo hydrolysis in strongly basic environments.
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Deuterated Analog: Substitution of five hydrogen atoms with deuterium (C₁₅H₁₂D₅NO₆) enhances metabolic stability, making it valuable for pharmacokinetic studies .
Biological Activity and Pharmacological Applications
Mechanism of Action
As a camptothecin analog intermediate, this compound indirectly contributes to topoisomerase I inhibition. Camptothecins stabilize the DNA-topoisomerase I complex, preventing re-ligation of DNA strands and inducing apoptosis in cancer cells .
Antitumor Applications
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Irinotecan Synthesis: This spirocyclic intermediate is pivotal in producing irinotecan, a prodrug used against colorectal and pancreatic cancers .
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Homocamptothecin Derivatives: Structural modifications at the 10-position enhance water solubility and antitumor efficacy, as demonstrated in preclinical models .
Research Findings
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In Vivo Efficacy: Derivatives incorporating this scaffold showed tumor growth inhibition rates exceeding 60% in murine xenograft models .
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Resistance Mitigation: Modifications to the dioxolane ring reduce affinity for ATP-binding cassette (ABC) transporters, circumventing multidrug resistance .
Comparative Analysis of Structural Analogs
Industrial and Research Applications
Pharmaceutical Manufacturing
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Scale-Up Synthesis: Optimized routes achieve yields >50% at kilogram scales, ensuring cost-effective production for clinical trials .
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Quality Control: Chiral HPLC methods verify enantiomeric purity (>99.5%), critical for regulatory compliance .
Isotope-Labeled Studies
The deuterated analog (CAS: 102978-41-6) facilitates mass spectrometry-based quantification in plasma, enabling precise biodistribution studies .
Future Directions
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Novel Derivatives: Introducing fluorinated or pegylated groups may improve blood-brain barrier penetration for glioblastoma therapy.
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Combination Therapies: Co-administration with PARP inhibitors could synergize DNA damage responses in BRCA-mutant cancers.
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Green Chemistry: Developing aqueous-phase synthesis routes to reduce dichloromethane usage aligns with sustainability goals.
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